REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH3:15])[CH2:9][C:10]([O:12]CC)=[O:11].[OH-].[K+]>C(O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH3:15])[CH2:9][C:10]([OH:12])=[O:11] |f:1.2|
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Name
|
ethyl 3-(2-bromophenyl)-3-methylpropionate
|
Quantity
|
28.04 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C(CC(=O)OCC)C
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
After the mixture was left
|
Type
|
CUSTOM
|
Details
|
standing at room temperature
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated to a half of the volume by distillation
|
Type
|
ADDITION
|
Details
|
diluted again with dilute hydrochloric acid
|
Type
|
ADDITION
|
Details
|
Dichloromethane was then added
|
Type
|
ADDITION
|
Details
|
an aqueous ammonium chloride solution was added before extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C(CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.97 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |